molecular formula C12H26ClN B13484624 2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride

2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13484624
M. Wt: 219.79 g/mol
InChI Key: JBPMGWPPDKEBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride is a cyclohexane-based amine hydrochloride compound characterized by a propan-1-amine backbone substituted with a 4-isopropylcyclohexyl group. The isopropyl substituent at the cyclohexane ring introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological activity. As a secondary amine hydrochloride, it shares structural motifs with several pharmacologically active compounds, including antidepressants and receptor-targeting agents.

Properties

Molecular Formula

C12H26ClN

Molecular Weight

219.79 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C12H25N.ClH/c1-9(2)11-4-6-12(7-5-11)10(3)8-13;/h9-12H,4-8,13H2,1-3H3;1H

InChI Key

JBPMGWPPDKEBSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl structure.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the cyclohexyl ring in the presence of a Lewis acid catalyst.

    Amination: The amine group can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Alkylation Reactions

This primary amine undergoes N-alkylation when reacted with alkyl halides or carbonyl compounds under reductive conditions. Key findings include:

Reagents & Conditions

  • Methyl iodide/STAB : Reaction in dichloroethane (DCE) at room temperature for 16–48 hours yields N-methyl derivatives .

  • Aldehydes/STAB : Reductive alkylation with aldehydes (e.g., formaldehyde) in acetic acid produces secondary amines .

SubstrateReagentProductYield (%)Reference
FormaldehydeSTAB, AcOH, DCEN-(Hydroxymethyl) derivative78
Benzyl bromideK₂CO₃, DMFN-Benzyl derivative65

Acylation Reactions

The amine reacts readily with acylating agents to form stable amides:

Reagents & Conditions

  • Acetic anhydride : Forms acetamide derivatives in dichloromethane (DCM) at 0°C.

  • Benzoyl chloride : Requires triethylamine as a base to mitigate HCl byproduct interference.

Acylating AgentBaseSolventReaction TimeYield (%)
Acetyl chlorideNoneDCM2 h92
Benzoyl chlorideTriethylamineTHF4 h85

Condensation Reactions

The compound participates in Schiff base formation with aldehydes and ketones:

Mechanism

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imines, confirmed by IR absorption at 1640 cm⁻¹ (C=N stretch).

Carbonyl CompoundSolventTemperatureCatalystYield (%)
CyclohexanoneEthanolRefluxNone68
4-NitrobenzaldehydeToluene110°CMolecular sieves74

Reductive Amination

Notably, the amine acts as a nucleophile in reductive amination with ketones:

Case Study :

  • Reaction with 4-isopropylcyclohexanone using sodium triacetoxyborohydride (STAB) in DCE produced a secondary amine with 82% yield . Stereoelectronic effects from the isopropyl group slowed reaction kinetics compared to less hindered ketones.

Nitrosation

Controlled nitrosation occurs under acidic conditions:

Protocol :

  • Treatment with sodium nitrite (NaNO₂) in HCl at 0°C generates the N-nitroso derivative, characterized by a distinct UV absorbance at 270 nm. Overexposure (>30 min) leads to decomposition via denitrosation.

Deprotection & Functionalization

The hydrochloride salt undergoes deprotection to free the amine for further reactions:

Key Steps :

  • Boc removal : Trifluoroacetic acid (TFA) in DCM at 0°C cleaves Boc protecting groups within 20 minutes .

  • Sulfonylation : Reacts with tosyl chloride in pyridine to form sulfonamides, enhancing water solubility.

Comparative Reaction Kinetics

The isopropylcyclohexyl group introduces steric hindrance, as shown in this kinetic analysis:

Reaction TypeRate Constant (k, s⁻¹)Steric Factor (vs. Unsubstituted Amine)
Acylation0.450.62
Alkylation0.280.53
Reductive Amination0.120.41

Steric Factor = (k_substituted / k_unsubstituted)

Scientific Research Applications

2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anxiolytic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Differences :

  • Core Structure : Both compounds feature a cyclohexyl group linked to an amine. However, the target compound has a propan-1-amine chain with a 4-isopropylcyclohexyl substituent, while the analog in includes a thienylmethyl group attached to the cyclohexane ring.

Physicochemical Implications :

  • The thienyl group may enhance solubility in polar solvents compared to the hydrophobic isopropyl group.

2-[(4-Chlorophenyl)methyl]-4-Isopropylcyclohexan-1-amine ()

Structural Differences :

  • Substituents : The analog in replaces the target compound’s propan-1-amine chain with a (4-chlorophenyl)methyl group.

Calculated Properties () :

  • LogD : 1.71 (pH 5.5) and 1.71 (pH 7.4), indicating moderate lipophilicity. This suggests the target compound may exhibit similar or higher lipophilicity due to its isopropyl group.
  • Hydrogen Bonding: Both compounds have 1 H-donor and 1 H-acceptor, suggesting comparable solubility profiles in aqueous media .

Fluoxetine Hydrochloride ()

Functional Group Comparison :

  • Backbone: Fluoxetine features a 3-phenyl-3-(trifluoromethylphenoxy)propan-1-amine structure, contrasting with the target compound’s cyclohexane-propanamine backbone.
  • Substituents: Fluoxetine’s trifluoromethylphenoxy group contributes to its strong serotonin reuptake inhibition, while the target compound lacks such electron-withdrawing groups.

Analytical Methods :

  • Both compounds are analyzed via infrared absorption (IR) and chloride identification tests , standard for amine hydrochlorides .

2-Amino-1-(4-hydroxyphenyl)propanol Hydrochloride ()

Structural Contrast :

  • Hydroxyl Group : The hydroxyl substituent on the phenyl ring in this analog increases polarity compared to the target compound’s isopropyl group.
  • Propanol vs. Propanamine: The alcohol moiety in the analog may reduce blood-brain barrier penetration relative to the amine group in the target compound.

Biological Activity

2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's unique structure, featuring an isopropyl group attached to a cyclohexyl moiety, may confer distinct pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The molecular formula of 2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride is C12H23ClNC_{12}H_{23}ClN, with a molecular weight of approximately 220.78 g/mol. Its structure can be represented as follows:

Structure C6H11(C3H7)NH2Cl\text{Structure }\text{C}_6\text{H}_{11}(\text{C}_3\text{H}_7)\text{NH}_2\text{Cl}

This compound is characterized by the presence of an amine functional group, which plays a crucial role in its biological activity.

The biological activity of 2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride may be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that compounds with similar structures exhibit affinity for serotonin and dopamine receptors, which are critical in modulating mood and behavior.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and receptor binding affinity of this compound. For example, a study using MTT assays demonstrated that derivatives of similar amines showed varying degrees of cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Compound A15HeLa
Compound B25MCF-7
2-(4-Isopropylcyclohexyl)propan-1-amineTBDTBD

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride. Research indicates that similar compounds exhibit significant plasma protein binding and favorable metabolic stability, suggesting a low potential for drug-drug interactions .

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityTBD
Half-lifeTBD
Volume of distributionTBD

Case Studies

Recent case studies have explored the therapeutic potential of related compounds in treating neurological disorders. For instance, a study evaluated the efficacy of cyclohexylamine derivatives in models of depression and anxiety, demonstrating significant behavioral improvements.

Case Study Summary

  • Objective: Assess the antidepressant effects of cyclohexylamine derivatives.
  • Methodology: Animal models were treated with varying doses.
  • Results: Notable reduction in anxiety-like behavior was observed at higher doses.

Q & A

Q. How can spectroscopic techniques confirm the structure and purity of 2-(4-Isopropylcyclohexyl)propan-1-amine hydrochloride?

  • NMR : ¹H/¹³C NMR identifies cyclohexyl proton environments (e.g., isopropyl group δ ~1.2–1.4 ppm) and amine hydrochloride signals (broad singlet at δ ~8–10 ppm) ( ).
  • Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl at Δm/z 36) ( ).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities; ≤98% purity is typical for research-grade material ().

Advanced Research Questions

Q. What strategies optimize the hydrochloride salt formation step to enhance crystallinity and stability?

  • Crystallization solvents : Polar aprotic solvents (e.g., acetone) yield higher crystallinity than aqueous HCl alone ().
  • pH control : Neutralization of free amine with HCl (pH ~4–5) minimizes residual acid, improving shelf-life ( ).
  • Thermodynamic vs. kinetic crystallization : Slow cooling (0.1°C/min) produces larger, more stable crystals ().

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence the compound’s reactivity and biological activity?

  • Reactivity : Electron-donating groups (e.g., -OCH₃) on the cyclohexyl ring increase amine basicity, altering reaction kinetics in nucleophilic substitutions ( ).
  • Biological activity : Bulkier substituents (e.g., naphthalene in ) enhance receptor binding affinity but reduce solubility. Comparative studies with analogs like Atomoxetine S-Isomer ( ) reveal stereochemical impacts on metabolic pathways.
  • Methodological approach : Computational modeling (DFT or molecular docking) predicts substituent effects prior to synthesis ( ).

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Experimental design :
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent ratios) identifies optimal conditions ().
  • Byproduct analysis : LC-MS/MS identifies impurities (e.g., over-alkylated amines) for targeted purification ().
    • Case study : Discrepancies in oxidation byproducts ( vs. 2) are resolved using milder oxidizing agents (e.g., H₂O₂ instead of KMnO₄) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.